A Technical Guide to the Spectroscopic Characterization of 4,7-dimethylisobenzofuran-1(3H)-one
A Technical Guide to the Spectroscopic Characterization of 4,7-dimethylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,7-dimethylisobenzofuran-1(3H)-one, a significant heterocyclic compound. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for the structural elucidation of this and related isobenzofuranone derivatives. This guide delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols, data interpretation, and the causal reasoning behind analytical choices. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of 4,7-dimethylisobenzofuran-1(3H)-one
4,7-dimethylisobenzofuran-1(3H)-one, belonging to the phthalide class of compounds, is a molecule of interest in medicinal chemistry and materials science due to its core structural motif found in various biologically active natural products.[1] The precise and unambiguous characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 4,7-dimethylisobenzofuran-1(3H)-one. Each section will not only present the expected spectral data but also provide a detailed rationale for the spectral features based on the molecule's structure.
Molecular Structure and Spectroscopic Overview
The structure of 4,7-dimethylisobenzofuran-1(3H)-one, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , is presented below.[2] Understanding the arrangement of atoms and the electronic environment of each is crucial for interpreting its spectroscopic data.
"C1" [label="C", pos="0.5,1.5!"]; "C2" [label="C", pos="1.5,1.5!"]; "C3" [label="C", pos="2,0.5!"]; "C4" [label="C", pos="1.5,-0.5!"]; "C5" [label="C", pos="0.5,-0.5!"]; "C6" [label="C", pos="0,0.5!"]; "C7" [label="C", pos="-1,0.5!"]; "O1" [label="O", pos="-1.5,1.5!"]; "C8" [label="C", pos="-0.5,2.5!"]; "O2" [label="O", pos="-0.5,3.5!"]; "C9" [label="C", pos="3,0.5!"]; "C10" [label="C", pos="0.5,-1.5!"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "C7"; "C7" -- "O1"; "C1" -- "C8"; "C8" -- "O2" [style=filled, color="#EA4335", penwidth=2]; "C7" -- "H1" [style=invis]; "C7" -- "H2" [style=invis]; "C3" -- "C9"; "C5" -- "C10";
"H3" [label="H", pos="1.8,2!"]; "H4" [label="H", pos="2,-1!"];
"C2" -- "H3"; "C4" -- "H4";
"C9" -- "H5" [style=invis]; "C9" -- "H6" [style=invis]; "C9" -- "H7" [style=invis]; "C10" -- "H8" [style=invis]; "C10" -- "H9" [style=invis]; "C10" -- "H10" [style=invis];
"C8" [shape=none, label="C=O", pos="-0.5,2.5!"]; "C1" [shape=none, label="C4", pos="0.5,1.5!"]; "C2" [shape=none, label="C5", pos="1.5,1.5!"]; "C3" [shape=none, label="C6", pos="2,0.5!"]; "C4" [shape=none, label="C7", pos="1.5,-0.5!"]; "C5" [shape=none, label="C7a", pos="0.5,-0.5!"]; "C6" [shape=none, label="C3a", pos="0,0.5!"]; "C7" [shape=none, label="C3", pos="-1,0.5!"]; "O1" [shape=none, label="O", pos="-1.5,1.5!"]; "C9" [shape=none, label="CH₃", pos="3,0.5!"]; "C10" [shape=none, label="CH₃", pos="0.5,-1.5!"]; "H3" [shape=none, label="H", pos="1.8,2!"]; "H4" [shape=none, label="H", pos="2,-1!"]; }
Figure 1: Structure of 4,7-dimethylisobenzofuran-1(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "dissolve" [label="Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃)."]; "filter" [label="Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube."]; "adjust" [label="Adjust the sample height to ~4-5 cm."]; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "insert" [label="Insert the NMR tube into the spinner and place it in the spectrometer."]; "lock" [label="Lock on the deuterium signal of the solvent."]; "shim" [label="Shim the magnetic field to optimize homogeneity."]; "acquire" [label="Acquire ¹H and ¹³C NMR spectra using standard pulse sequences."]; }
subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; "transform" [label="Fourier transform the raw data."]; "phase" [label="Phase correct the spectrum."]; "baseline" [label="Apply baseline correction."]; "integrate" [label="Integrate the signals in the ¹H spectrum."]; "reference" [label="Reference the spectrum to a known standard (e.g., TMS at 0 ppm)."]; }
"dissolve" -> "filter" -> "adjust" -> "insert" -> "lock" -> "shim" -> "acquire" -> "transform" -> "phase" -> "baseline" -> "integrate" -> "reference"; }
Figure 2: A standardized workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Deuterated Solvents: Using a deuterated solvent like chloroform-d (CDCl₃) is essential as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte's signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.[3]
-
Sample Concentration: A concentration of 5-25 mg is optimal for ¹H NMR to achieve a good signal-to-noise ratio without causing issues with sample viscosity, which can broaden spectral lines.[3] For the less sensitive ¹³C nucleus, a higher concentration is often necessary.[3]
-
Filtering: Removing any particulate matter is critical as solid impurities can disrupt the homogeneity of the magnetic field, leading to broadened and distorted peaks.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4,7-dimethylisobenzofuran-1(3H)-one in CDCl₃ is summarized in the table below. The chemical shifts are predicted based on the analysis of similar substituted isobenzofuranone structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for 4,7-dimethylisobenzofuran-1(3H)-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d, J ≈ 8 Hz | 1H | H-5 | Aromatic proton ortho to the C-4 methyl group. |
| ~7.05 | d, J ≈ 8 Hz | 1H | H-6 | Aromatic proton ortho to the C-7 methyl group. |
| ~5.20 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to an oxygen atom and an aromatic ring, deshielded. |
| ~2.40 | s | 3H | C-7 CH₃ | Aromatic methyl group. |
| ~2.30 | s | 3H | C-4 CH₃ | Aromatic methyl group. |
Expert Insights on ¹H NMR Interpretation:
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Aromatic Protons: The two aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating methyl groups.
-
Methylene Protons: The two protons on C-3 are chemically equivalent and therefore appear as a singlet. Their position at ~5.20 ppm is characteristic of benzylic protons attached to an oxygen atom.
-
Methyl Protons: The two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts, appearing as sharp singlets.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 4,7-dimethylisobenzofuran-1(3H)-one
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~170.0 | C-1 (C=O) | Carbonyl carbon of a lactone, highly deshielded. |
| ~148.0 | C-7a | Quaternary aromatic carbon attached to oxygen. |
| ~138.0 | C-4 | Quaternary aromatic carbon attached to a methyl group. |
| ~135.0 | C-7 | Quaternary aromatic carbon attached to a methyl group. |
| ~128.0 | C-3a | Quaternary aromatic carbon. |
| ~125.0 | C-6 | Aromatic CH. |
| ~122.0 | C-5 | Aromatic CH. |
| ~68.0 | C-3 (CH₂) | Methylene carbon attached to oxygen. |
| ~20.0 | C-7 CH₃ | Aromatic methyl carbon. |
| ~18.0 | C-4 CH₃ | Aromatic methyl carbon. |
Expert Insights on ¹³C NMR Interpretation:
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Carbonyl Carbon: The lactone carbonyl carbon (C-1) is the most deshielded carbon, appearing at a characteristic downfield shift of around 170 ppm.
-
Aromatic Carbons: The aromatic region of the spectrum will show signals for both protonated and quaternary carbons. The chemical shifts are influenced by the substitution pattern.
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Aliphatic Carbons: The methylene carbon (C-3) and the two methyl carbons appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For solid samples, ATR-FT-IR is a rapid and reliable method that requires minimal sample preparation.
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "clean" [label="Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry."]; "background" [label="Collect a background spectrum of the empty ATR crystal."]; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "place" [label="Place a small amount of the solid sample onto the ATR crystal."]; "apply_pressure" [label="Apply pressure to ensure good contact between the sample and the crystal."]; "collect" [label="Collect the sample spectrum."]; }
"clean" -> "background" -> "place" -> "apply_pressure" -> "collect"; }
Figure 3: A streamlined workflow for ATR-FT-IR analysis of a solid sample.
Causality in Experimental Choices:
-
ATR Technique: This method is ideal for solid samples as it eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.[4]
-
Background Scan: Collecting a background spectrum is crucial to subtract the absorbance of atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts, from the sample spectrum.[5]
Predicted IR Spectrum
The predicted IR spectrum of 4,7-dimethylisobenzofuran-1(3H)-one will be dominated by absorptions corresponding to its key functional groups.
Table 3: Predicted IR Absorption Bands for 4,7-dimethylisobenzofuran-1(3H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the methyl and methylene groups. |
| ~1760 | Strong, Sharp | C=O stretch (lactone) | The high frequency is characteristic of a five-membered lactone fused to an aromatic ring.[6] |
| ~1610, ~1480 | Medium | C=C stretch (aromatic) | Typical absorptions for the benzene ring. |
| ~1250 | Strong | C-O stretch (ester) | Characteristic of the C-O single bond in the lactone ring. |
Expert Insights on IR Interpretation:
-
The Carbonyl Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 1760 cm⁻¹ for the lactone carbonyl group. Its position provides strong evidence for the five-membered ring structure.
-
Aromatic Region: The presence of C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1610-1480 cm⁻¹ region confirms the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 4,7-dimethylisobenzofuran-1(3H)-one.
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "dissolve_ms" [label="Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate)."]; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "inject" [label="Inject the sample solution into the GC."]; "separate" [label="The compound is separated from the solvent and any impurities on the GC column."]; "ionize" [label="The eluted compound is ionized in the mass spectrometer (typically by electron impact, EI)."]; "analyze" [label="The ions are separated based on their mass-to-charge ratio (m/z) and detected."]; }
"dissolve_ms" -> "inject" -> "separate" -> "ionize" -> "analyze"; }
Figure 4: A general workflow for GC-MS analysis.
Causality in Experimental Choices:
-
GC Separation: Gas chromatography is employed to purify the sample before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a single component.
-
Electron Impact (EI) Ionization: EI is a common ionization technique for GC-MS that produces a characteristic and reproducible fragmentation pattern, which is useful for library matching and structural elucidation.[7]
Mass Spectrum and Fragmentation Analysis
The PubChem database provides GC-MS data for 4,7-dimethylisobenzofuran-1(3H)-one, which is summarized below.[2]
Table 4: Key Mass Spectral Data for 4,7-dimethylisobenzofuran-1(3H)-one
| m/z | Relative Intensity | Proposed Fragment |
| 162 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | High | [M - CHO]⁺ |
| 105 | Moderate | [C₈H₉]⁺ |
Expert Insights on Fragmentation:
-
Molecular Ion: The peak at m/z 162 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.
-
Loss of a CHO Radical: The base peak at m/z 133 likely arises from the loss of a formyl radical (CHO) from the molecular ion. This is a common fragmentation pathway for phthalides.
-
Further Fragmentation: The peak at m/z 105 can be attributed to the further loss of carbon monoxide (CO) from the [M - CHO]⁺ fragment.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural characterization of 4,7-dimethylisobenzofuran-1(3H)-one. The predicted ¹H NMR, ¹³C NMR, and IR spectra, in conjunction with the experimental mass spectrometry data, offer a detailed and consistent picture of the molecule's structure. The provided experimental protocols and expert insights are intended to empower researchers to confidently acquire and interpret spectroscopic data for this and other related compounds in their drug discovery and development endeavors.
References
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PubChem. 4,7-Dimethyl-3H-isobenzofuran-1-one. National Center for Biotechnology Information. [Link]
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ResearchGate. Naturally occurring 1(3H)-isobenzofuranones 4–7. [Link]
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University of Alberta. NMR Sample Preparation. [Link]
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How To Prepare And Run An NMR Sample. ALWSCI. [Link]
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PubChem. 4,7-Dimethyl-3H-isobenzofuran-1-one. National Center for Biotechnology Information. [Link]
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A Study on the Synthesis of New Phthalides Derived from 2-(3,4-Dimethylbenzoyl)benzoic acid. Oriental Journal of Chemistry. [Link]
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How To Prepare And Run An NMR Sample. ALWSCI. [Link]
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University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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A Study on the Synthesis of New Phthalides Derived from 2-(3,4-Dimethylbenzoyl)benzoic acid. Oriental Journal of Chemistry. [Link]
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Chem LibreTexts. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Böcker, S., & Dührkop, K. (2016). Computational mass spectrometry for small molecules. Journal of cheminformatics, 8, 5. [Link]
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